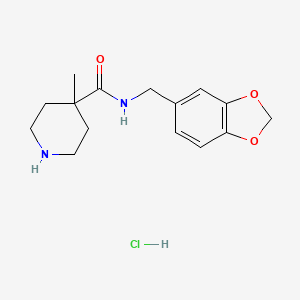

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Overview

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, also known as 4-methylpiperidine-4-carboxamide hydrochloride, is a chemical compound used in scientific and medical research. It is a white crystalline solid with a molecular weight of 394.9 g/mol and a melting point of 192-194 °C. This compound is used in a variety of applications, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Scientific Field

- Evaluation of anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Results Summary: Certain derivatives exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2, indicating good selectivity between cancer cells and normal cells .

Neuropharmacology

Scientific Field

- Evaluation of substitution for MDMA and other psychoactive substances. Results Summary: The compound showed a similar stereoselectivity, with the (+)-isomer having greater potency than the (-)-isomer. It did not substitute for hallucinogens or psychostimulants, suggesting it may represent a novel drug class .

Molecular Structure Analysis

Scientific Field

- Comparative analysis with capsaicin’s structure. Results Summary: The compound differs from capsaicin by having a 1,3-benzodioxole ring and a benzenesulfonamide group. The five-membered ring exhibits an envelope conformation, and the dihedral angle between the phenyl ring and the mean plane of the 1,3-benzodioxole fused-ring system is 84.65 degrees .

Stimulant Effects Research

Scientific Field

- Evaluation of stimulant effects in controlled environments. Results Summary: Some derivatives have been detected as substances with stimulant effects, first identified in Sweden in 2014 .

Tubulin Polymerization Inhibition

Scientific Field

- Evaluation of antitubulin activity. Results Summary: The indole-based compounds showed promising activity in inhibiting tubulin polymerization, which is crucial for cancer treatment strategies .

Analgesic Properties Research

Scientific Field

- Evaluation of analgesic efficacy. Results Summary: The compound’s analgesic properties are attributed to its structural similarity to capsaicin, offering a potential new avenue for pain management .

Antitubulin Agent Design

Scientific Field

- Synthesis via Pd-catalyzed C-N cross-coupling. Results Summary: The designed compounds have shown promising results in inhibiting tubulin polymerization, with IC50 values indicating potential selectivity between cancer cells and normal cells .

Entactogen-like Behavioral Study

Scientific Field

- Analysis of substitution for MDMA and related substances. Results Summary: The compound exhibited a similar stereoselectivity to MDMA, with the (+)-isomer being more potent. It did not substitute for hallucinogens or psychostimulants, suggesting a novel drug class .

Capsaicin Analogue Research

Scientific Field

- Evaluation of interaction with pain receptors. Results Summary: The compound’s similarity to capsaicin suggests it may interact with similar biological pathways, offering insights into pain management and receptor pharmacology .

Antiproliferative Agent Development

Scientific Field

- Evaluation against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Results Summary: Some derivatives showed IC50 values from 328 to 644 nM, indicating potential for further optimization as anticancer agents .

Behavioral Pharmacology

Scientific Field

- Analysis of substitution for MDMA and related substances. Results Summary: The compound showed a similar stereoselectivity to MDMA, suggesting it may represent a novel drug class .

Molecular Structure Elucidation

Scientific Field

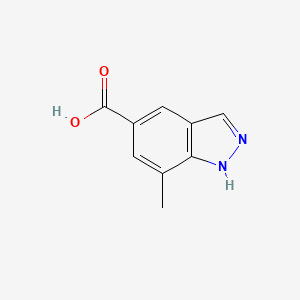

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3.ClH/c1-15(4-6-16-7-5-15)14(18)17-9-11-2-3-12-13(8-11)20-10-19-12;/h2-3,8,16H,4-7,9-10H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXJUHCEUMICRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)

![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)

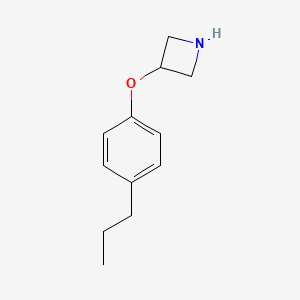

![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)